
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H15N7O2. It is characterized by the presence of azide groups and a pyrrolidine ring, making it a compound of interest in various chemical reactions and applications .
Preparation Methods
The synthesis of cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3,4-diazidopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of azide precursors and protective groups to ensure the stability of the compound during the reaction . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in substitution reactions to form different derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The azide groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne groups. This property makes it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3,4-diazidopyrrolidine-1-carboxylate: Similar in structure but may have different stereochemistry.
tert-Butyl 3,4-diazidopyrrolidine-2-carboxylate: Differing in the position of the carboxylate group.
tert-Butyl 3,4-diazidopyrrolidine-1-sulfonate: Differing in the functional group attached to the pyrrolidine ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of azide groups, which confer unique reactivity and applications .
Properties
Molecular Formula |
C9H15N7O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3,4-diazidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H15N7O2/c1-9(2,3)18-8(17)16-4-6(12-14-10)7(5-16)13-15-11/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
YJMKJQUSMRAAFO-KNVOCYPGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


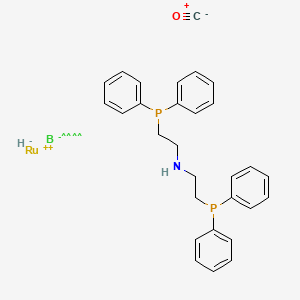

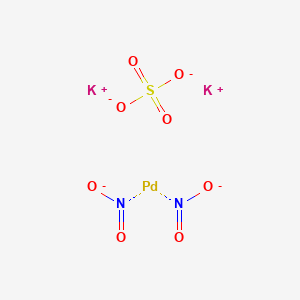
![Disodium;2-[(2,4-diamino-5-nitrophenyl)diazenyl]-5-[4-[(2,4-diamino-5-nitrophenyl)diazenyl]-3-sulfonatophenyl]benzenesulfonate](/img/structure/B1516267.png)

![1H-Indeno[5,4-f]quinoline-2,7-dione](/img/structure/B1516278.png)
![Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B1516280.png)

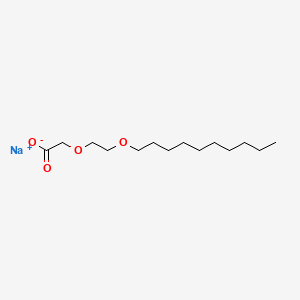
![Bis[[dimethyl(2-phenylpropyl)silyl]oxy]-dimethylsilane](/img/structure/B1516302.png)
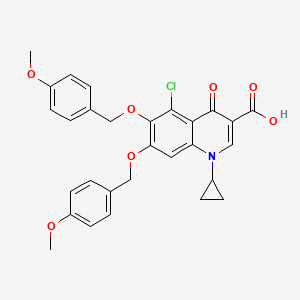
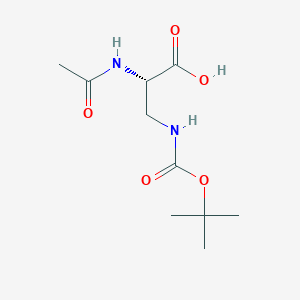
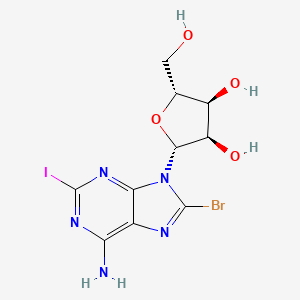
![Methyl 4-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-3,5-dimethyl-benzoate](/img/structure/B1516357.png)
